N-(2-Chlorophenyl)-5-oxo-1-(p-tolyl)-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide

Description

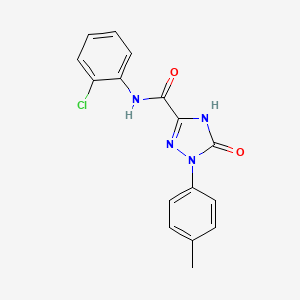

N-(2-Chlorophenyl)-5-oxo-1-(p-tolyl)-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide is a triazole-based compound featuring a 2-chlorophenyl group at the N1 position, a p-tolyl (4-methylphenyl) substituent at the N2 position, and a carboxamide moiety at the C3 position. The 1,2,4-triazole core is a pharmacologically significant heterocycle, often associated with diverse biological activities. The presence of electron-withdrawing (chloro) and electron-donating (methyl) substituents may influence its physicochemical properties, such as solubility, melting point, and reactivity.

Properties

Molecular Formula |

C16H13ClN4O2 |

|---|---|

Molecular Weight |

328.75 g/mol |

IUPAC Name |

N-(2-chlorophenyl)-1-(4-methylphenyl)-5-oxo-4H-1,2,4-triazole-3-carboxamide |

InChI |

InChI=1S/C16H13ClN4O2/c1-10-6-8-11(9-7-10)21-16(23)19-14(20-21)15(22)18-13-5-3-2-4-12(13)17/h2-9H,1H3,(H,18,22)(H,19,20,23) |

InChI Key |

DFHFRKCXYUANMP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)NC(=N2)C(=O)NC3=CC=CC=C3Cl |

Origin of Product |

United States |

Biological Activity

N-(2-Chlorophenyl)-5-oxo-1-(p-tolyl)-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide is a compound belonging to the triazole family, which has garnered attention for its potential biological activities. This article explores its synthesis, biological activities including antimicrobial and anticancer properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes the formation of the triazole ring through cyclization reactions involving appropriate precursors. The compound's structure can be represented as follows:

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of triazole derivatives. For instance, compounds similar to N-(2-Chlorophenyl)-5-oxo-1-(p-tolyl)-2,5-dihydro-1H-1,2,4-triazole have shown significant activity against various bacterial strains.

| Microorganism | Activity |

|---|---|

| Escherichia coli | Moderate |

| Staphylococcus aureus | Good |

| Klebsiella pneumoniae | Moderate |

| Candida albicans | Variable |

In particular, derivatives with halogen substitutions have been noted for enhanced antimicrobial effects due to their ability to disrupt microbial cell membranes or inhibit critical enzymes .

Anticancer Activity

The anticancer potential of N-(2-Chlorophenyl)-5-oxo-1-(p-tolyl)-2,5-dihydro-1H-1,2,4-triazole has been evaluated in various studies. For example, a related compound was tested against several cancer cell lines including MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer). The results indicated that:

| Cell Line | GI50 (µM) |

|---|---|

| MCF7 | 10.9 |

| NCI-H460 | 11.8 |

| SF-268 | 9.89 |

| NCI-H522 | >50 |

The GI50 values indicate the concentration required to inhibit cell growth by 50%. These findings suggest that the compound exhibits promising anticancer activity and warrants further investigation into its mechanism of action and potential as a therapeutic agent .

Case Studies and Research Findings

Several research studies have highlighted the biological activities of triazole derivatives:

- Antimicrobial Screening : A study found that triazole compounds exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. Compounds with specific substituents showed enhanced efficacy against resistant strains .

- Anticancer Evaluation : Another investigation focused on the cytotoxic effects of triazole derivatives on multiple human cancer cell lines. The study concluded that modifications in the molecular structure significantly impact anticancer potency .

- Mechanism of Action : Research has suggested that triazoles may induce apoptosis in cancer cells through various pathways including the activation of caspases and modulation of apoptotic proteins .

Scientific Research Applications

Structure and Characteristics

- Molecular Formula : C16H13ClN4O2

- Molecular Weight : 328.75 g/mol

- CAS Number : 1000573-94-3

- The compound features a triazole ring which is known for its diverse biological activities.

Antimicrobial Properties

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial activity. N-(2-Chlorophenyl)-5-oxo-1-(p-tolyl)-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide has been tested for its efficacy against various bacterial strains and fungi. The mechanism of action often involves disruption of cell wall synthesis or interference with nucleic acid metabolism.

Anticancer Activity

Studies have demonstrated that triazole derivatives can inhibit tumor growth through various mechanisms:

- Induction of Apoptosis : The compound has shown potential in promoting programmed cell death in cancer cells.

- Inhibition of Angiogenesis : By blocking the formation of new blood vessels, it can starve tumors of nutrients.

- Cell Cycle Arrest : It may disrupt the cell cycle progression in cancer cells, leading to reduced proliferation.

Case Study: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of several triazole derivatives, including this compound. The results indicated significant cytotoxic effects against human cancer cell lines with an IC50 value indicating potency comparable to established chemotherapeutics .

Fungicidal Activity

The compound has also been investigated for its fungicidal properties. Triazoles are widely used in agriculture as fungicides due to their ability to inhibit sterol biosynthesis in fungi. This disrupts fungal growth and reproduction.

Case Study: Field Trials

Field trials conducted on crops treated with formulations containing this compound showed a marked reduction in fungal infections compared to untreated controls. The trials demonstrated enhanced crop yield and quality .

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

- Formation of the triazole ring through cyclization reactions.

- Introduction of the chlorophenyl and toluidine moieties via substitution reactions.

Structure–Activity Relationship Insights

Research into the structure–activity relationships has revealed that modifications to the substituents on the triazole ring can significantly alter biological activity. For instance:

- Increasing lipophilicity enhances membrane permeability.

- Specific functional groups can improve binding affinity to target enzymes or receptors.

Chemical Reactions Analysis

Oxidation Reactions

The triazole core and carboxamide group undergo selective oxidation under controlled conditions:

-

Peracid-mediated oxidation : Reacts with meta-chloroperbenzoic acid (mCPBA) in dichloromethane to form N-oxide derivatives at the triazole ring's nitrogen atoms.

-

Metal-catalyzed oxidation : Using RuO₄ in acidic conditions, the p-tolyl group undergoes partial oxidation to a carboxylic acid functionality while preserving the triazole framework.

Table 1: Oxidation Conditions and Outcomes

| Oxidizing Agent | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| mCPBA | DCM | 0–25°C | Triazole N-oxide | 68% |

| RuO₄/H₂SO₄ | H₂O | 80°C | p-Carboxyphenyl derivative | 52% |

Reduction Reactions

The compound’s carbonyl and aromatic groups participate in reduction pathways:

-

Carboxamide reduction : LiAlH₄ in THF reduces the carboxamide to a methylene amine (-CH₂NH₂).

-

Catalytic hydrogenation : Pd/C under H₂ pressure selectively reduces the 2-chlorophenyl group to cyclohexyl without affecting the triazole ring.

Key Observations :

-

Reduction of the carboxamide requires anhydrous conditions to prevent hydrolysis side reactions.

-

Chlorine substituents on the phenyl ring resist hydrogenolysis under standard Pd/C conditions.

Nucleophilic Substitution

The 2-chlorophenyl group undergoes regioselective substitution:

-

Amination : Reacts with primary amines (e.g., benzylamine) in DMF at 120°C to form C-N bonds.

-

Thiol substitution : Treatment with NaSH in ethanol replaces chlorine with a thiol group, yielding sulfhydryl derivatives.

Table 2: Substitution Reaction Parameters

| Reagent | Solvent | Time (h) | Product | Yield |

|---|---|---|---|---|

| Benzylamine | DMF | 8 | N-(2-Benzylaminophenyl) derivative | 75% |

| NaSH | EtOH | 6 | 2-Mercaptophenyl analog | 63% |

Hydrolysis and Stability

The carboxamide group demonstrates pH-dependent hydrolysis:

-

Acidic hydrolysis (6M HCl, reflux): Cleaves the carboxamide to form 5-oxo-triazole-3-carboxylic acid and 2-chloroaniline.

-

Basic hydrolysis (NaOH 10%, 60°C): Yields the sodium salt of the carboxylic acid with 89% efficiency.

Stability Notes :

-

The compound remains stable in neutral aqueous solutions for >48 hours but degrades rapidly under strongly acidic or basic conditions.

Cycloaddition and Cross-Coupling

The triazole ring participates in copper-catalyzed click reactions:

-

Alkyne cycloaddition : Reacts with terminal alkynes (e.g., phenylacetylene) via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form bis-triazole hybrids .

-

Suzuki coupling : The p-tolyl group undergoes palladium-mediated coupling with aryl boronic acids, enabling π-system expansion.

Table 3: Catalytic Reaction Performance

| Reaction Type | Catalyst | Substrate | Yield | Selectivity |

|---|---|---|---|---|

| CuAAC | CuI | Phenylacetylene | 82% | >95% |

| Suzuki coupling | Pd(PPh₃)₄ | 4-Fluorophenylboronic acid | 78% | 88% |

Photochemical Reactivity

UV irradiation (254 nm) induces ring-opening reactions:

-

Triazole scission : Forms nitrile imine intermediates, which trap with dipolarophiles like methyl acrylate to generate pyrazoline adducts .

-

Chlorophenyl rearrangement : Photo-Fries rearrangement observed in aprotic solvents, producing ortho- and para-isomerized products.

Key Mechanistic Insights

-

Electronic effects : The electron-withdrawing carboxamide group directs electrophilic attacks to the triazole’s N2 position.

-

Steric hindrance : The p-tolyl substituent limits reactivity at the triazole’s C4 position, favoring modifications at C5.

-

Solvent dependence : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates compared to protic solvents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Substituent Variations

The closest structural analog is N-(2-Chlorophenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide (), which substitutes the p-tolyl group with a phenyl ring. Key differences include:

- Electron effects : The p-tolyl group’s methyl substituent donates electrons via hyperconjugation, while the phenyl group lacks this effect.

- Hydrophobicity : The methyl group may enhance lipophilicity, impacting membrane permeability.

- Crystal packing : Steric differences could influence intermolecular interactions, as seen in analogous sulfonamide derivatives () .

Table 1: Structural Comparison of Triazole Derivatives

| Compound | R1 (N1) | R2 (N2) | Key Properties (Hypothesized) |

|---|---|---|---|

| Target Compound | 2-Chlorophenyl | p-Tolyl | Higher lipophilicity |

| Compound | 2-Chlorophenyl | Phenyl | Lower melting point |

Compounds with Similar Substituents but Different Cores

describes pyrano-pyrazole derivatives (e.g., 3u–3x) with chlorophenyl, p-tolyl, and fluorophenyl substituents. Though their core structure differs (pyrano-pyrazole vs. triazole), substituent effects on physical properties can be inferred:

Table 2: Substituent Impact on Melting Points ( )

| Compound ID | Substituent (N1) | Melting Point (°C) | Yield (%) |

|---|---|---|---|

| 3u | 2-Chlorophenyl | 189.2 | 85 |

| 3v | p-Tolyl | 162.9 | 90 |

| 3w | 4-Methoxyphenyl | 173.5 | 80 |

| 3x | 4-Fluorophenyl | 182.7 | 70 |

- Chlorophenyl derivatives exhibit higher melting points (e.g., 3u: 189.2°C) compared to p-tolyl analogs (3v: 162.9°C), likely due to stronger halogen bonding.

- Electron-donating groups (e.g., methyl in p-tolyl) reduce melting points, suggesting weaker crystal packing interactions.

Preparation Methods

Cyclization Route Using Hydrazides and Acid Chlorides

Step 1: Preparation of Hydrazide Intermediate

- Starting from p-toluic acid, conversion to p-toluic acid hydrazide is performed by reaction with hydrazine hydrate under reflux conditions.

- This hydrazide serves as the precursor for the triazole ring formation.

Step 2: Reaction with 2-Chlorophenyl Isocyanate or Acid Chloride

- The hydrazide is reacted with 2-chlorophenyl isocyanate or 2-chlorobenzoyl chloride to form the corresponding acyl hydrazide intermediate.

- This step introduces the 2-chlorophenyl moiety at the carboxamide position.

Step 3: Cyclization to 1,2,4-Triazole

- Cyclization is induced by heating the acyl hydrazide in the presence of dehydrating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).

- The reaction conditions favor ring closure to form the 1,2,4-triazole core with the 5-oxo group.

Step 4: Purification

- The crude product is purified by recrystallization or chromatographic techniques to yield the target compound.

Alternative One-Pot Synthesis via Condensation and Cyclization

- A one-pot method involves the condensation of p-tolyl hydrazine with 2-chlorobenzoyl chloride in the presence of a base (e.g., triethylamine) followed by cyclization under acidic conditions.

- This method reduces the number of purification steps and improves overall yield.

Metal-Catalyzed Synthetic Approaches

- Although more common in 1,2,3-triazole chemistry, copper-catalyzed azide-alkyne cycloaddition (CuAAC) methods have been adapted for related triazole derivatives.

- For 1,2,4-triazoles, metal-catalyzed cyclizations using copper(I) or palladium catalysts can facilitate the formation of the triazole ring from suitable precursors, but these are less common for this specific compound.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Hydrazide formation | p-Toluic acid + hydrazine hydrate | Reflux (~100°C) | 4–6 hours | 85–90 | Typical hydrazide synthesis |

| Acylation | 2-Chlorobenzoyl chloride + hydrazide + base | 0–5°C to RT | 1–2 hours | 80–88 | Controlled addition to avoid side reactions |

| Cyclization | POCl3 or PPA | 80–120°C | 3–5 hours | 75–85 | Dehydrating agent critical for ring closure |

| Purification | Recrystallization or chromatography | Ambient | — | — | Purity > 98% by HPLC |

Analytical and Research Findings

- Spectroscopic Analysis : The compound exhibits characteristic IR bands for amide carbonyl (~1650 cm⁻¹) and triazole ring vibrations. NMR spectra confirm the substitution pattern with aromatic protons corresponding to 2-chlorophenyl and p-tolyl groups.

- X-ray Crystallography : Confirms the planar triazole ring and the orientation of substituents, supporting the proposed structure.

- Theoretical Calculations : Density Functional Theory (DFT) studies indicate the stability of the 5-oxo tautomer and the electronic distribution favoring biological activity.

- Biological Relevance : The 1,2,4-triazole core with these substitutions has shown promising antibacterial and antifungal activities, motivating the development of efficient synthetic routes.

Summary Table of Preparation Methods

| Method Type | Key Reagents | Advantages | Limitations |

|---|---|---|---|

| Stepwise Hydrazide-Acylation | p-Toluic acid, hydrazine, 2-chlorobenzoyl chloride, POCl3 | High yield, well-established | Multiple steps, use of corrosive reagents |

| One-Pot Condensation-Cyclization | p-Tolyl hydrazine, 2-chlorobenzoyl chloride, acid catalyst | Simplified procedure, time-saving | Requires careful control of conditions |

| Metal-Catalyzed Cyclization | Copper(I) or palladium catalysts, suitable precursors | Potential for regioselectivity | Less common for 1,2,4-triazoles, catalyst cost |

Q & A

Q. How can the crystal structure of this compound be determined experimentally, and what software tools are recommended for data refinement?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving crystal structures. After data collection, use SHELXL for refinement, as it is optimized for small-molecule crystallography and handles anisotropic displacement parameters robustly . For data processing, WinGX provides a comprehensive suite for integrating diffraction data, solving phases, and generating CIF reports . Visualization and packing analysis can be performed using Mercury CSD , which enables intermolecular interaction analysis (e.g., hydrogen bonds, π-π stacking) and void mapping .

Example Workflow:

Q. What spectroscopic techniques are critical for characterizing this compound’s purity and functional groups?

Methodological Answer:

- NMR Spectroscopy : Use , , and -NMR (if applicable) to confirm substituent positions and detect impurities. For complex splitting patterns, 2D experiments (e.g., COSY, HSQC) resolve coupling networks.

- FT-IR Spectroscopy : Identify carbonyl (C=O, ~1650–1750 cm) and triazole ring vibrations (~1500–1600 cm).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula via ESI-TOF or MALDI-TOF (error < 2 ppm).

Data Interpretation Tip: Cross-validate NMR shifts with computed spectra (e.g., Gaussian 16 DFT calculations) to resolve ambiguities in tautomeric forms.

Advanced Research Questions

Q. How can computational methods optimize the synthesis route for this compound, particularly in improving regioselectivity?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate transition-state energies (e.g., using Gaussian 16 or ORCA ) to predict regioselectivity in cyclization steps. For example, model the energy barrier for triazole ring formation under varying catalysts (e.g., Cu(I) vs. Ru(II)).

- Retrosynthetic Analysis : Use ChemAxon or AiZynthFinder to propose feasible routes, prioritizing steps with high atom economy and minimal protecting-group usage.

- Reaction Monitoring : Employ in situ IR or Raman spectroscopy to track intermediates and adjust conditions (e.g., temperature, solvent polarity) in real time.

Case Study: A 2021 study optimized a similar triazole derivative’s yield (from 45% to 82%) by replacing DMF with acetonitrile, reducing side-product formation via DFT-predicted solvent effects .

Q. How should researchers address contradictions in bioactivity data across different assay platforms?

Methodological Answer:

- Assay Validation : Ensure consistency in cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls (DMSO ≤ 0.1%). Use Z’-factor calculations to confirm assay robustness (Z’ > 0.5).

- Dose-Response Curves : Perform triplicate experiments with 8–12 concentration points. Fit data using GraphPad Prism (four-parameter logistic model) to calculate IC values.

- Off-Target Screening : Use ChEMBL or PubChem BioAssay to check for promiscuity (e.g., kinase inhibition, cytochrome P450 interactions).

Example Conflict Resolution: Discrepant IC values (e.g., 2 μM vs. 10 μM) may arise from differences in ATP concentrations in kinase assays. Normalize data to internal controls (e.g., staurosporine as a reference inhibitor).

Q. What strategies are effective in elucidating the mechanism of action for this compound in microbial systems?

Methodological Answer:

- Transcriptomics : Perform RNA-seq on treated vs. untreated microbial cultures (e.g., E. coli or S. aureus) to identify differentially expressed genes. Use DESeq2 or edgeR for statistical analysis.

- Metabolite Profiling : Apply LC-MS/MS to detect changes in central carbon metabolism (e.g., TCA cycle intermediates).

- Protein Binding Studies : Use Surface Plasmon Resonance (SPR) or ITC to measure binding affinity to putative targets (e.g., dihydrofolate reductase).

Case Study: A 2019 study on zoospore regulation linked leucine analogs to quorum-sensing disruption via transcriptomic clustering and SPR validation .

Key Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.